molecular formula C15H21N5OS B2944829 N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide CAS No. 1280802-50-7

N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide

Cat. No.: B2944829
CAS No.: 1280802-50-7
M. Wt: 319.43
InChI Key: AHWDIRVYWCSQTP-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide is a complex organic compound featuring a triazoloazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazoloazepine Ring: The triazoloazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a cyclic ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an amidation reaction, often using an acyl chloride or anhydride in the presence of a base.

    Cyclopropyl and Cyano Group Addition: The final steps involve the addition of the cyclopropyl and cyano groups, which can be achieved through a series of alkylation and cyanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted triazoloazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The triazoloazepine ring system can bind to enzymes or receptors, modulating their activity. The cyano and cyclopropyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,2,2-trifluoroethyl)acetamide
  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide is unique due to its specific combination of functional groups and ring systems. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-15(10-16,11-6-7-11)17-13(21)9-22-14-19-18-12-5-3-2-4-8-20(12)14/h11H,2-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWDIRVYWCSQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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